1-Cyclobutyl-N-methylprop-2-yn-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of propargylamines, a class of compounds to which 1-Cyclobutyl-N-methylprop-2-yn-1-amine;hydrochloride belongs, is often achieved through solvent-free synthetic approaches via A3 and KA2 coupling reactions .Molecular Structure Analysis
The molecular weight of 1-Cyclobutyl-N-methylprop-2-yn-1-amine;hydrochloride is 159.66.Chemical Reactions Analysis
Propargylamines are versatile compounds with numerous applications. They are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . The procognitive properties exerted by propargylamine N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) are related to changes in monoamine content via MAO inhibition .Wissenschaftliche Forschungsanwendungen
Neurodegenerative Disorders
Propargylamine derivatives, including pargyline, rasagiline, and selegiline, are used in the treatment of neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases. These compounds act as monoamine oxidase inhibitors (MAOIs) and exhibit antiapoptotic functions. For instance, selegiline (also known as (-)-deprenyl) has neuroprotective effects and stabilizes mitochondrial membranes .
Cardiovascular Complications and Diabetes
Pargyline, an irreversible selective MAO-B inhibitor, is employed not only for neurodegenerative diseases but also for treating type 1 diabetes and associated cardiovascular complications. Its inhibitory properties extend to proline-5-carboxylate reductase-1 (PYCR1), making it relevant for cancer treatments .
Lysine-Specific Demethylase Inhibition
Pargyline inhibits lysine-specific demethylase-1 (LSD-1). When combined with the chemotherapeutic agent camptothecin, pargyline enhances LSD-1 inhibition, leading to induced senescence and growth inhibition of cancer cells .
Rasagiline for Parkinson’s Disease
Rasagiline (N-methyl-1-®-aminoindan) is another MAO-B inhibitor effective in treating Parkinson’s disease. Its neuroprotective effects are independent of MAO-B inhibition and involve reducing oxidative stress and stabilizing mitochondrial membranes. Rasagiline can be used as monotherapy or in conjunction with levodopa for Parkinson’s treatment .
Anti-Alzheimer’s Activities
Rasagiline hybrid molecules have demonstrated anti-Alzheimer’s disease activities. These compounds hold promise for managing cognitive decline and memory impairment associated with Alzheimer’s disease .
Electrocatalysis and Amorphous Materials
While specific research on EN300-26690440 is limited, amorphous materials with “dangling bonds” have been explored for electrocatalytic reactions. These materials, including polymetallic amorphous compounds, improve electrochemical performance. Further studies may reveal additional applications for EN300-26690440 in this context .
Eigenschaften
IUPAC Name |
1-cyclobutyl-N-methylprop-2-yn-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c1-3-8(9-2)7-5-4-6-7;/h1,7-9H,4-6H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWQFNDUBOWMIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C#C)C1CCC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutyl-N-methylprop-2-yn-1-amine;hydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.